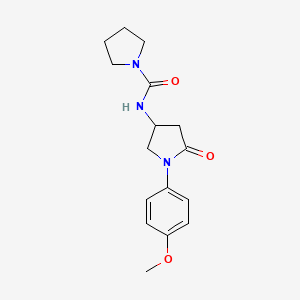

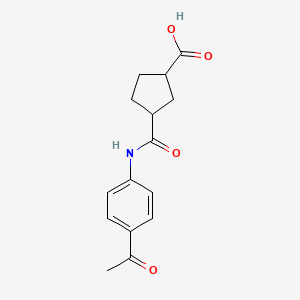

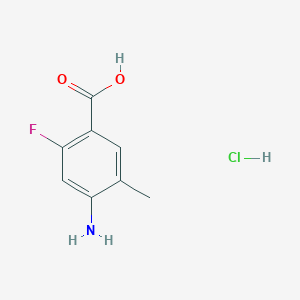

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide" is a structurally complex molecule that features a pyrrolidine backbone with various substituents. While the specific compound is not directly studied in the provided papers, related compounds with pyrrolidine structures have been synthesized and analyzed, which can offer insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . Similarly, the synthesis of complex pyrrolidine derivatives, such as the one mentioned in the title, would likely require careful planning of reaction steps to ensure the correct placement of substituents and the preservation of the pyrrolidine ring structure.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be confirmed using various spectroscopic techniques, including NMR, FT-IR, and MS, as well as X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the pyrrolidine ring, which can adopt different shapes such as an envelope conformation .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a range of chemical reactions. For instance, acid-catalyzed ring opening of pyrrolidine-1-carboxamides can lead to the formation of new compounds such as dibenzoxanthenes . The reactivity of the pyrrolidine ring and its substituents can be influenced by the electronic and steric properties of the attached groups, which can affect the compound's behavior in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the packing of molecules in the solid state . The substituents attached to the pyrrolidine ring, such as methoxy or nitro groups, can also impact the compound's solubility, melting point, and overall stability . Computational methods, such as DFT and molecular docking, can be used to predict these properties and understand the compound's potential interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- The synthesis and biological evaluation of derivatives related to "N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide" have been extensively explored for potential pharmacological properties. For instance, derivatives have been synthesized for the exploration of antitubercular and antibacterial activities, showing potent activity against certain strains, and considered as molecular scaffolds for further antitubercular activity studies (Bodige et al., 2019). Additionally, compounds with modifications on the pyrrolidine and carboxamide moieties have been investigated for their potential as diuretics and remedies for hypertension, highlighting the versatility of this scaffold in drug design (Shishkina et al., 2018).

Structural and Conformational Studies

- X-ray crystallography and molecular orbital methods have been employed to study the crystal structure and molecular conformation of related compounds. These studies provide insights into the spatial arrangement and potential interaction sites of these molecules, which is crucial for understanding their biological activity and designing new derivatives with improved properties (Banerjee et al., 2002).

Synthetic Methodology Development

- Research has also focused on developing new synthetic methodologies for constructing the pyrrolidine-carboxamide scaffold and its derivatives. These methodologies aim to improve the efficiency, yield, and selectivity of the synthesis processes, making these compounds more accessible for further research and potential application in drug development. For instance, studies on asymmetric acylation and stereoselective reduction of carboxamides highlight the ongoing efforts to refine the synthetic approaches for these compounds (Ito et al., 1984).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been known to interact with various biological targets .

Mode of Action

The pyrrolidine ring, a common feature in many bioactive molecules, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in bioactive molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a broad spectrum of potential effects .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-22-14-6-4-13(5-7-14)19-11-12(10-15(19)20)17-16(21)18-8-2-3-9-18/h4-7,12H,2-3,8-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSLZGEQTZMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)

![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)

![1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)